molecular formula C19H25NOS B5365690 N-1-adamantyl-3-(phenylthio)propanamide

N-1-adamantyl-3-(phenylthio)propanamide

Cat. No.: B5365690
M. Wt: 315.5 g/mol
InChI Key: XKAWPHXCMNMGCN-UHFFFAOYSA-N
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Description

N-1-Adamantyl-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an adamantyl group at the N1 position and a phenylthio (sulfur-linked phenyl) moiety at the C3 position. The adamantyl group confers high lipophilicity and metabolic stability, while the phenylthio group may influence electronic properties and binding interactions. This compound’s uniqueness lies in its hybrid structure, combining rigid adamantane with a sulfur-containing aromatic system.

Properties

IUPAC Name

N-(1-adamantyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-18(6-7-22-17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWPHXCMNMGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular features of N-1-adamantyl-3-(phenylthio)propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
This compound C₁₉H₂₃NOS 313.46 Adamantyl (N1), Phenylthio (C3) Not explicitly reported N/A
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c) C₂₁H₂₁N₂O₂SSe 445.05 Selenophenylthio, Naphthyl DOT1L inhibition, antitumor activity
N-Acetyl Norfentanyl C₁₆H₂₂N₂O₂ 274.36 Acetylpiperidinyl, Phenyl Opioid metabolite, synthetic analog
N-1′-Phenylethyl-2-(phenylthio)propanamide C₁₇H₁₉NOS 285.41 Phenylethyl (N1), Phenylthio (C2) Precursor for α-thioamide synthesis
N-(2-Aminophenyl)-3-[(4-hydroxypyrimidin-2-yl)sulfanyl]propanamide C₁₃H₁₄N₄O₂S 306.35 Aminophenyl, Hydroxypyrimidinylthio Not reported

Key Observations:

  • Adamantyl vs.
  • Sulfur vs. Selenium: Compound 9c replaces sulfur with selenium in the phenylthio group, which may alter redox activity and toxicity profiles .
  • Position of Thio Groups: The C3-phenylthio substitution in the target compound differs from C2-phenylthio in N-1′-phenylethyl derivatives (), affecting steric hindrance and conformational flexibility.

Pharmacological and Functional Properties

  • Anticancer Activity: Compound 9c demonstrates potent DOT1L inhibition (histone methyltransferase) and suppresses tumor growth in preclinical models, suggesting that phenylthio/selenophenylthio propanamides may target epigenetic pathways .
  • Opioid Activity: N-Acetyl Norfentanyl, while structurally distinct, highlights the role of propanamide backbones in opioid pharmacology, though the adamantyl group in the target compound likely redirects its application away from CNS targets .
  • Reactivity in Synthesis: The phenylthio group in N-1′-phenylethyl derivatives facilitates electrophilic halogenation (e.g., chlorination) at the α-position, a reactivity that may extend to the adamantyl analog .

Physicochemical Properties

  • Stability: Adamantane’s rigid structure may improve metabolic stability relative to flexible chains in N-acetyl Norfentanyl or selenophenyl derivatives.

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